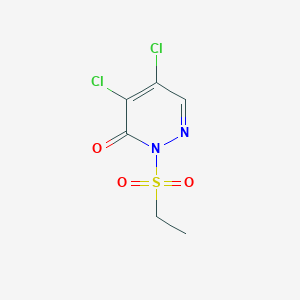
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone, also known as Pyridazon, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been synthesized through various methods.
Scientific Research Applications
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been used in the synthesis of various other compounds, including pyridazinone derivatives, which have shown promising results in drug discovery.
Mechanism Of Action
The mechanism of action of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to work through the inhibition of enzymes and proteins involved in various cellular processes. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical And Physiological Effects
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains.
Advantages And Limitations For Lab Experiments
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has a high degree of solubility in a variety of solvents, making it easy to work with in various experimental conditions. However, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone include the development of derivatives with enhanced properties, further studies to understand its mechanism of action, and the use of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone in combination with other compounds for novel therapies.
Synthesis Methods
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone can be synthesized through multiple methods, including the reaction of 4,5-dichloropyridazin-3(2H)-one with ethanesulfonyl chloride in the presence of triethylamine. This method yields a high purity product and is commonly used in laboratory settings.
properties
CAS RN |
155164-54-8 |
|---|---|
Product Name |
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone |
Molecular Formula |
C6H6Cl2N2O3S |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4,5-dichloro-2-ethylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C6H6Cl2N2O3S/c1-2-14(12,13)10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 |
InChI Key |
VTHIRGKWFPXTDZ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Canonical SMILES |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Other CAS RN |
155164-54-8 |
synonyms |
4,5-dichloro-2-ethylsulfonyl-pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



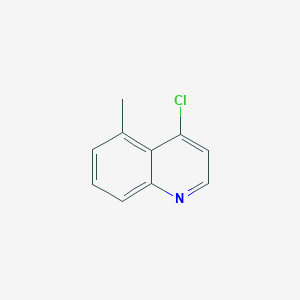
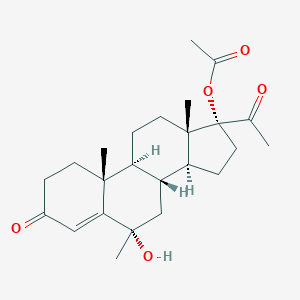
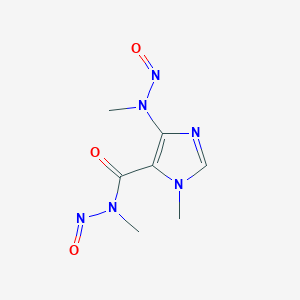
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
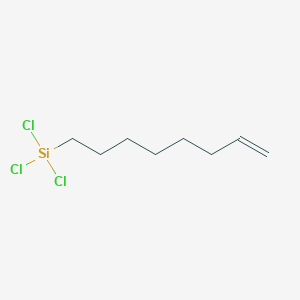
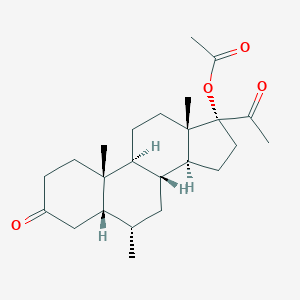
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
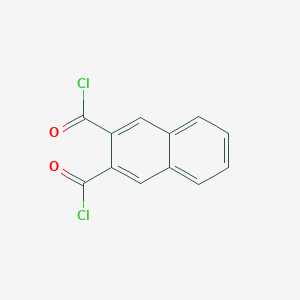
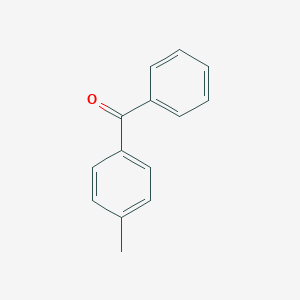
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
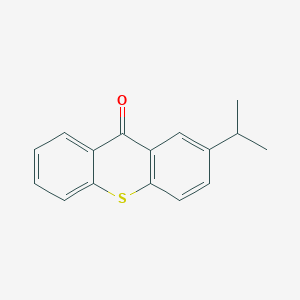
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)